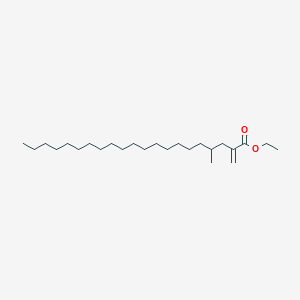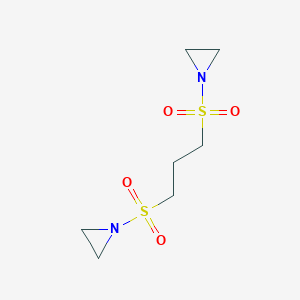
Propane, 1,3-bis(1-aziridinylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 1,3-bis(1-aziridinylsulfonyl)-, commonly known as BZ, is a chemical compound that has been extensively studied for its applications in scientific research. BZ is a potent chemical warfare agent that was developed in the 1950s by the United States military. Despite its potential for use as a weapon, BZ has also been used for its unique pharmacological effects. In
科学的研究の応用
BZ has been extensively studied for its unique pharmacological effects. It has been shown to produce a range of physiological and behavioral effects in animals and humans. BZ has been used as a research tool to study the central nervous system, memory, and learning. It has also been used to study the effects of stress on the body and the immune system.
作用機序
BZ works by blocking the action of acetylcholine, a neurotransmitter that plays a key role in the nervous system. This results in a range of physiological and behavioral effects, including hallucinations, confusion, and disorientation. BZ also affects the immune system, causing an increase in the production of cytokines and other immune system molecules.
Biochemical and Physiological Effects:
BZ has a range of biochemical and physiological effects. It has been shown to increase the production of cytokines and other immune system molecules, leading to an inflammatory response. BZ also affects the central nervous system, causing hallucinations, confusion, and disorientation. It can also cause respiratory depression and other physiological effects.
実験室実験の利点と制限
BZ has several advantages as a research tool. It produces a range of physiological and behavioral effects that can be studied in animals and humans. BZ is also relatively easy to synthesize and can be administered in a variety of ways. However, BZ is a potent chemical warfare agent and must be handled with extreme caution. It is also highly toxic and can cause serious health effects if not handled properly.
将来の方向性
There are several future directions for BZ research. One area of interest is the development of new drugs that target the acetylcholine system. Another area of interest is the study of the immune system effects of BZ and the development of new immunomodulatory drugs. Additionally, BZ may have applications in the treatment of certain neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, BZ is a complex organic compound that has been extensively studied for its unique pharmacological effects. BZ has a range of biochemical and physiological effects and has been used as a research tool to study the central nervous system, memory, and learning. While BZ has several advantages as a research tool, it is also highly toxic and must be handled with extreme caution. There are several future directions for BZ research, including the development of new drugs and the study of the immune system effects of BZ.
合成法
BZ is a complex organic compound that can be synthesized using a multi-step process. The first step involves the reaction of sulfuric acid with ethylene oxide to produce ethylene sulfonic acid. This acid is then reacted with sodium azide to produce sodium azidoethanesulfonate. The final step involves the reaction of this compound with propane-1,3-sultone to produce BZ.
特性
| 19218-16-7 | |
分子式 |
C7H14N2O4S2 |
分子量 |
254.3 g/mol |
IUPAC名 |
1-[3-(aziridin-1-ylsulfonyl)propylsulfonyl]aziridine |
InChI |
InChI=1S/C7H14N2O4S2/c10-14(11,8-2-3-8)6-1-7-15(12,13)9-4-5-9/h1-7H2 |
InChIキー |
AKWZGIZOGBOFFB-UHFFFAOYSA-N |
SMILES |
C1CN1S(=O)(=O)CCCS(=O)(=O)N2CC2 |
正規SMILES |
C1CN1S(=O)(=O)CCCS(=O)(=O)N2CC2 |
| 19218-16-7 | |
同義語 |
1,3-BIS(ETHYLENIMINOSULPHONYL)PROPANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


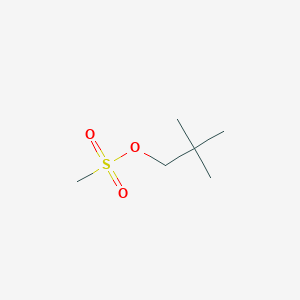
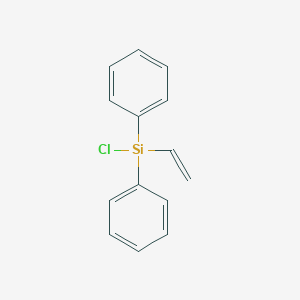
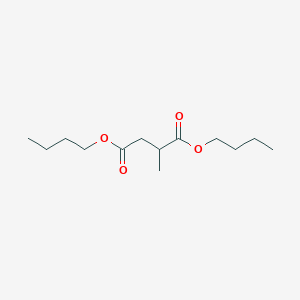
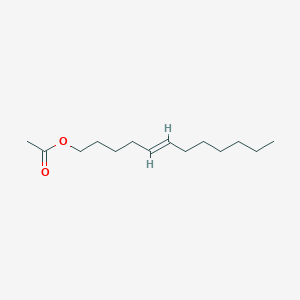
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
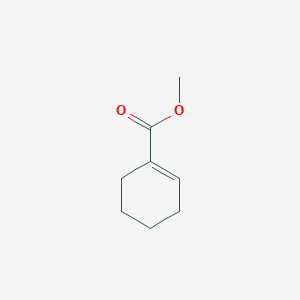
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)
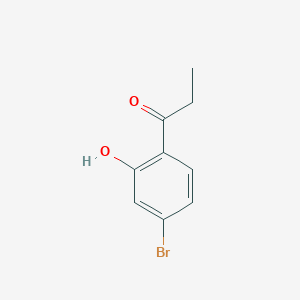
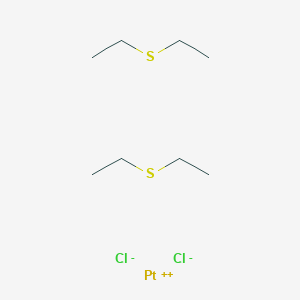
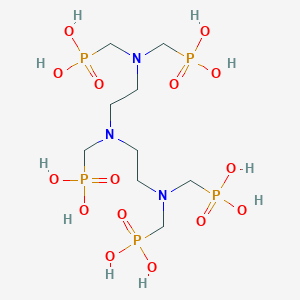
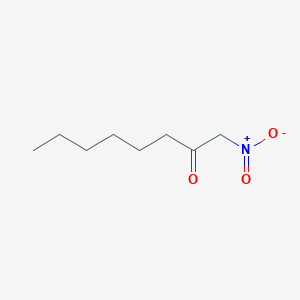
![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)
